molecular formula C7H5BrO3 B121421 4-Bromo-3-hydroxybenzoic acid CAS No. 14348-38-0

4-Bromo-3-hydroxybenzoic acid

Cat. No.: B121421
CAS No.: 14348-38-0
M. Wt: 217.02 g/mol
InChI Key: PAJSESFUWIYFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) is a brominated aromatic compound featuring a hydroxyl group at the 3rd position and a carboxylic acid group at the 1st position on the benzene ring (Figure 1). It is a known metabolite of Brocresine (NSD 1055), a histidine decarboxylase (HDC) inhibitor, and exhibits dual enzymatic inhibition properties .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The phenolic hydroxyl group undergoes substitution reactions under basic conditions. A notable example is its conversion to 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid (Fig. 1):

Reaction Mechanism

  • Step 1 : Deprotonation of the hydroxyl group using a strong base (e.g., NaH) to form a phenoxide ion.

  • Step 2 : Nucleophilic attack on trifluoropropyl bromide, replacing the hydroxyl with a trifluoropropoxy group.

Conditions

ParameterValueSource
BaseSodium hydride (NaH)
SolventDimethylformamide (DMF)
Temperature80°C
Reaction Time12 hours
Yield65%

This reaction highlights the utility of the hydroxyl group in synthesizing ether derivatives for pharmaceutical intermediates.

Electrophilic Aromatic Substitution (Bromination)

The aromatic ring can undergo further bromination under controlled conditions. While direct data for 4-bromo-3-hydroxybenzoic acid is limited, analogous reactions provide insights:

Example Protocol (Patent CN103467296A)

  • Substrate : Methyl 4-hydroxybenzoate → Methyl 3-bromo-4-hydroxybenzoate

  • Reagents : Bromine (Br₂), glacial acetic acid catalyst

  • Solvent : Dichloromethane or chloroform

  • Temperature : 0–30°C

  • Yield : 73–78%

Directing Effects

  • Hydroxyl (-OH) : Ortho/para-directing (activates ring).

  • Carboxylic Acid (-COOH) : Meta-directing (deactivates ring).

  • Existing Bromine : Deactivates ring but directs via inductive effects.

Predicted bromination sites for this compound include positions 2 and 6 (ortho/para to -OH) .

Esterification of the Carboxylic Acid Group

The carboxylic acid group can be esterified to improve solubility or modify reactivity:

General Reaction

4 Bromo 3 hydroxybenzoic acid+MeOHH+Methyl 4 bromo 3 hydroxybenzoate+H2O\text{4 Bromo 3 hydroxybenzoic acid}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 4 bromo 3 hydroxybenzoate}+\text{H}_2\text{O}

Key Data

  • Catalyst : Concentrated sulfuric acid or HCl.

  • Yield : >75% (analogous to methyl 3-bromo-4-hydroxybenzoate synthesis) .

Decarboxylation Reactions

Thermal or basic conditions may induce decarboxylation, though direct evidence is sparse. Theoretical pathways include:

  • Thermal Decarboxylation : Heating above 200°C to form 3-bromo-4-hydroxybenzene (requires experimental validation).

  • Oxidative Decarboxylation : Use of metal catalysts (e.g., Cu) in polar solvents.

Salt Formation and Coordination Chemistry

The carboxylic acid group forms salts with metals or amines:

4 Bromo 3 hydroxybenzoic acid+NaOHSodium 4 bromo 3 hydroxybenzoate+H2O\text{4 Bromo 3 hydroxybenzoic acid}+\text{NaOH}\rightarrow \text{Sodium 4 bromo 3 hydroxybenzoate}+\text{H}_2\text{O}

Such salts are precursors for metal-organic frameworks (MOFs) or catalysts .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSource
Nucleophilic SubstitutionNaH, CF₃CH₂CH₂Br, DMF, 80°C4-Bromo-3-(3,3,3-TFP)benzoic acid65%
BrominationBr₂, CH₂Cl₂, glacial acetic acidPotential di-/tri-brominated derivatives73–78%*
EsterificationMeOH, H₂SO₄, refluxMethyl ester>75%*

*Analogous yields from methyl 4-hydroxybenzoate bromination .

Mechanistic Insights

  • Electrophilic Substitution : Dominated by the hydroxyl group’s activating effects, favoring ortho/para positions relative to -OH .

  • Steric Effects : Bulkier substituents (e.g., trifluoropropoxy) may reduce reaction rates at adjacent positions.

Scientific Research Applications

Enzymatic Inhibition

4-Bromo-3-hydroxybenzoic acid is primarily recognized for its role as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). Both enzymes are crucial in the metabolic pathways involving amino acids.

  • Histidine Decarboxylase (HDC) : This enzyme catalyzes the conversion of histidine to histamine, a key neurotransmitter involved in various physiological processes. The compound exhibits an IC50 value of approximately 1 mM for rat fetal and gastric HDC, indicating significant inhibitory activity .
  • Aromatic-L-Amino Acid Decarboxylase (DDC) : Similar to its effect on HDC, this compound also inhibits DDC from hog kidney and rat gastric mucosa with an IC50 of about 1 mM . This inhibition can have implications for conditions related to neurotransmitter dysregulation.

Medicinal Chemistry

In medicinal chemistry, the compound's ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting diseases associated with histamine signaling and neurotransmitter imbalances.

Case Studies

  • Study on Histamine Signaling : A study highlighted that inhibiting histamine signaling could ameliorate vertigo induced by sleep deprivation. This suggests that compounds like this compound may offer therapeutic avenues for treating vestibular disorders .
  • Inhibition Mechanism : Research indicates that the inhibition mechanism involves competitive binding at the active site of the enzymes, which can be critical for designing more effective inhibitors or drugs .

Potential Therapeutic Uses

The unique properties of this compound open avenues for potential therapeutic applications:

  • Neurological Disorders : Given its role in inhibiting enzymes involved in neurotransmitter synthesis, there is potential for this compound in treating neurological disorders characterized by abnormal histamine levels.
  • Cancer Research : The compound's ability to modulate enzyme activity may also be explored in cancer research, particularly in understanding tumor metabolism and developing targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

4-Bromo-2-hydroxybenzoic Acid Hydrazide Derivatives

  • Structural Difference : Hydroxyl group at the 2nd position instead of 3rd.
  • Activity : Derivatives synthesized via condensation with aromatic aldehydes and cyclocondensation with anhydrides show antibacterial and antifungal properties, unlike the enzyme inhibition profile of 4-bromo-3-hydroxybenzoic acid .
  • Example : 1-(4-Bromo-2-hydroxybenzamido)-5-oxo-2-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives exhibit moderate activity against E. coli and C. albicans .

3-Bromo-4,5-dihydroxybenzoic Acid

  • Structural Difference : Additional hydroxyl group at the 5th position.
  • Synthesis : Produced from 2-bromo-3,4-dimethoxybenzoic acid under demethylation conditions (48% HBr) .
  • Activity : Enhanced polarity due to two hydroxyl groups may influence solubility and receptor binding compared to this compound.

Halogen-Substituted Analogues

4-Bromobenzoic Acid (CAS 586-76-5)

  • Structural Difference : Lacks the hydroxyl group.
  • Activity: No reported enzyme inhibition; primarily used in chemical synthesis. Classified as non-hazardous under CLP regulations .
  • Safety : Lower reactivity due to absence of hydrogen-bonding hydroxyl group .

3-Bromo-4-chlorobenzoic Acid

  • Structural Difference : Chlorine substituent at the 4th position.

Functional Group Modifications

Methyl 4-Bromo-3-hydroxybenzoate

  • Structural Difference : Carboxylic acid group esterified to a methyl ester.
  • Physical Properties : Higher lipophilicity (logP) than the parent acid, with a melting point of 123°C and ≥98% purity .
  • Applications : Used as an intermediate in pharmaceutical synthesis (e.g., EDG-2 inhibitors for cardiovascular diseases) .

Enzymatic Inhibition Profile vs. Other Inhibitors

Compound Target Enzyme IC50 Selectivity Reference
This compound HDC, DDC 1 mM Dual inhibition
TES-1025 ACMSD 13 nM High selectivity
Brocresine (NSD 1055) HDC <1 mM Parent compound
  • Key Insight : While TES-1025 shows higher potency (nM range), this compound’s dual inhibition of HDC and DDC provides broader mechanistic utility in studying histamine and neurotransmitter pathways .

Biological Activity

4-Bromo-3-hydroxybenzoic acid (BHBA), with the CAS number 14348-38-0, is a compound of significant interest due to its biological activity, particularly as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). This article discusses its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅BrO₃
  • Molecular Weight : 217.017 g/mol
  • Melting Point : 225-227 °C
  • Boiling Point : 338.6 °C at 760 mmHg
  • Density : 1.9 g/cm³

This compound acts primarily as an inhibitor for two key enzymes:

  • Histidine Decarboxylase (HDC) :
    • Inhibitory concentration (IC50) values for rat fetal and gastric HDC are approximately 1 mM .
    • This inhibition can lead to reduced levels of histamine, which is crucial in various physiological processes including allergic responses and gastric acid secretion.
  • Aromatic-L-Amino Acid Decarboxylase (DDC) :
    • Similarly, it inhibits DDC from hog kidney and rat gastric mucosa with an IC50 of about 1 mM .

In Vivo Studies

Recent studies have demonstrated the efficacy of BHBA in various biological contexts:

  • A study involving Sprague Dawley rats showed that administration of BHBA improved symptoms related to hypersensitivity reactions induced by PEGylated liposomal doxorubicin (PLD). The compound effectively reduced IgE levels, suggesting its potential role in managing allergic responses .
Study GroupTreatmentResult
ControlNormal salineBaseline symptoms
HistidineL-histidineIncreased symptoms
BHBABHBA + PLDImproved symptoms and IgE levels
CombinedHistidine + BHBAMitigated hypersensitivity

In Vitro Studies

In vitro experiments have confirmed the inhibitory effects of BHBA on HDC and DDC:

  • Inhibition assays demonstrated that BHBA significantly reduces enzyme activity in both rat gastric mucosa and hog kidney tissues, with IC50 values consistently around 1 mM across studies .

Case Studies

Several case studies have highlighted the therapeutic potential of BHBA:

  • Histamine-related Disorders :
    • In patients receiving PLD for breast cancer treatment, those treated with BHBA showed improved management of hypersensitivity reactions. The study indicated that BHBA could be a valuable adjunct therapy in cancer treatments involving histamine release .
  • Neuroinflammation :
    • Although not directly studied on BHBA, related compounds have shown anti-inflammatory effects in microglial cells activated by lipopolysaccharides (LPS), suggesting potential applications in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-3-hydroxybenzoic acid, and how do reaction conditions influence product purity?

The compound is synthesized via demethylation of 2-bromo-5-methoxybenzoic acid using 48% HBr, yielding this compound. However, reagent choice critically impacts side reactions:

  • Halogen migration occurs with HBr, forming rearranged products like 3,4-dihydroxybenzoic acid .
  • Alternative reagents (HCl-HOAc, HI, or AlCl₃) avoid halogen migration but may reduce yields .
    Methodological recommendation : Optimize demethylation conditions by testing reagent stoichiometry and reaction time. Use HPLC or NMR to confirm product purity and monitor byproducts .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

Key spectroscopic identifiers include:

  • ¹H NMR : Aromatic protons at δ 7.5–8.0 ppm (meta-substituted benzene), with a hydroxyl proton (δ ~10 ppm) and carboxylic acid proton (δ ~12 ppm) .
  • IR : Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹) .
    Analytical tip : Compare with reference spectra from databases like SDBS or NIST Chemistry WebBook to resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of histidine decarboxylase (HDC) and dopa decarboxylase (DDC)?

The compound acts as a competitive inhibitor by mimicking the substrates of HDC and DDC. Key interactions include:

  • Hydrogen bonding : The hydroxyl group binds to active-site residues (e.g., histidine or aspartate in HDC) .
  • Steric hindrance : The bromine atom disrupts substrate positioning, reducing catalytic turnover .
    Experimental validation : Perform enzyme kinetics assays (e.g., IC₅₀ determination) and molecular docking simulations to map binding interactions .

Q. How do researchers reconcile contradictions in reported reaction outcomes during the synthesis of brominated hydroxybenzoic acids?

Discrepancies often arise from:

  • Reagent-specific reactivity : HBr induces halogen migration, while HCl or HI promotes clean demethylation .
  • Temperature effects : Elevated temperatures (>100°C) may favor side reactions like decarboxylation .
    Resolution strategy : Conduct controlled experiments with systematic variation of reagents and temperatures. Use LC-MS to track intermediate species and validate reaction pathways .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Critical stability factors include:

  • Light sensitivity : Brominated aromatics degrade under UV exposure; store in amber glass at 2–30°C .
  • pH-dependent degradation : The carboxylic acid group undergoes hydrolysis in strongly acidic/basic conditions (pH <2 or >10) .
    Best practices : Pre-equilibrate solutions to neutral pH before enzymatic assays and avoid prolonged exposure to air .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s enzyme inhibition potency?

  • Dose range : Test 0.1–100 µM concentrations to capture full inhibition curves .
  • Controls : Include positive inhibitors (e.g., carbidopa for DDC) and substrate-only blanks .
  • Data normalization : Express activity as % inhibition relative to control and fit using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies mitigate interference from this compound’s autofluorescence in fluorescence-based assays?

  • Emission filtering : Use a long-pass filter (>450 nm) to exclude compound-specific fluorescence .
  • Alternative detection : Switch to colorimetric (e.g., Ellman’s assay) or radiometric methods .

Q. Safety & Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and solution preparation due to dust formation .
  • Waste disposal : Collect halogenated waste separately and incinerate via approved facilities .

Properties

IUPAC Name

4-bromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJSESFUWIYFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423595
Record name 4-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-38-0
Record name 4-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In acetic acid (24.5 ml), 3-hydroxybenzoic acid (5.00 g) was suspended. To the resulting suspension, a solution of bromine (1.9 ml) in acetic acid (acetic acid: 5 ml) was added dropwise under ice cooling, followed by stirring at room temperature for 33 hours. The reaction mixture was ice cooled. The crystals so precipitated were collected by filtration and then washed with acetic acid, whereby the title compound (1.68 g, 21%) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
24.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This acid was prepared in similar way to that described by Buehler et al (Buehler, C. A., Harris, J. O., Shacklett, C and Block, B. P.; J. Am. Chem. Soc., 68, 574-577 (1946)). To a stirred suspension of 3-hydroxybenzoic acid (50.0 g, 0.362 mol) in acetic acid (495 ml), at RT under argon, was added a solution of bromine (57.97 g, 0.3627 mol) in acetic acid (192 ml) over 2 h. During the addition the internal temperature rose from 18.0 to 22.0° C. The mixture was stirred for 21 h and then concentrated under vacuum, where approximately (500 ml) of distillate was collected. The resulting concentrated solution was stored at 4° C. for 2 h. The resulting white solid was filtered off and washed with cold water (100 ml). This solid was dissolved in a minimum volume of boiling water (220 ml), filtered and allowed to cool to room temperature. The resulting solid was removed by filtration, washed with cold water and dried in a vacuum oven at 58° C. to give the title compound (12.50 g, yield 15.9%), mp=231-232° C., (lit mp 225-226° C.)1.
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
495 mL
Type
solvent
Reaction Step Two
Quantity
57.97 g
Type
reactant
Reaction Step Three
Quantity
192 mL
Type
solvent
Reaction Step Three
Yield
15.9%

Synthesis routes and methods III

Procedure details

Bromine (0.37 mL, 7.2 mmol) was added to 3-hydroxybenzoic acid (500 mg, 3.6 mmol) in ethanol (2 mL) and acetic acid (1 mL). The mixture was stirred at room temperature for 30 min and then concentrated and purified by column chromatography to give the product (314 mg, 40%). MS (DCI) m/z 234 (M+NH4)+.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
4-Bromo-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.